![molecular formula C6H11ClS B14623868 {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane CAS No. 56988-06-8](/img/structure/B14623868.png)
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane is an organic compound with the molecular formula C6H11ClS It features a cyclopropane ring substituted with a sulfanyl group and a chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane typically involves the reaction of cyclopropylmethyl chloride with 2-chloroethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chloride ion from the cyclopropylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Azides, nitriles, and other substituted derivatives.
科学研究应用
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in studies involving the modification of biomolecules, such as proteins and nucleic acids.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {[(2-Chloroethyl)sulfanyl]methyl}cyclopropane involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The chloroethyl group can undergo substitution reactions, introducing new functional groups that alter the compound’s activity.
相似化合物的比较
Similar Compounds
Cyclopropylmethyl chloride: Similar structure but lacks the sulfanyl group.
2-Chloroethanethiol: Contains the chloroethyl and sulfanyl groups but lacks the cyclopropane ring.
Cyclopropylmethyl sulfide: Contains the cyclopropane ring and sulfanyl group but lacks the chloroethyl group.
Uniqueness
{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane is unique due to the combination of its cyclopropane ring, sulfanyl group, and chloroethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research.
属性
CAS 编号 |
56988-06-8 |
|---|---|
分子式 |
C6H11ClS |
分子量 |
150.67 g/mol |
IUPAC 名称 |
2-chloroethylsulfanylmethylcyclopropane |
InChI |
InChI=1S/C6H11ClS/c7-3-4-8-5-6-1-2-6/h6H,1-5H2 |
InChI 键 |
DJGLUNWCBBXKDU-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
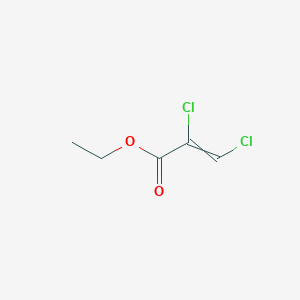
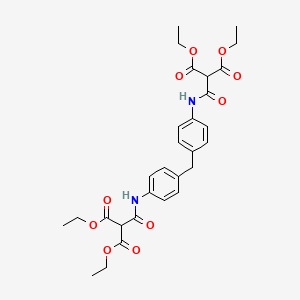
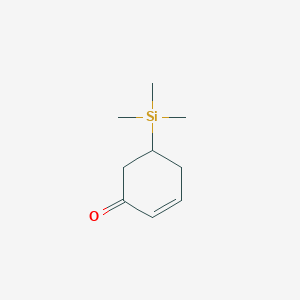
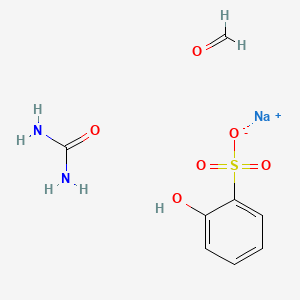
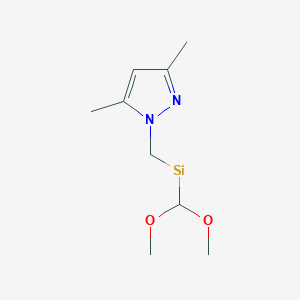
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
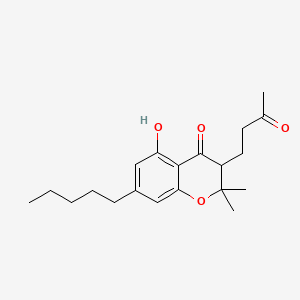

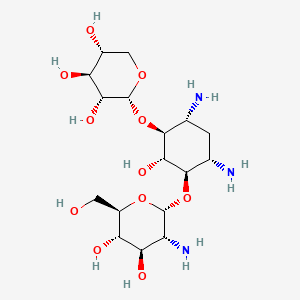
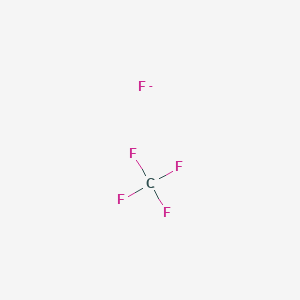
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
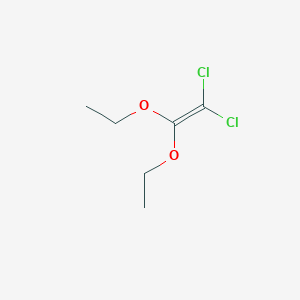
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
